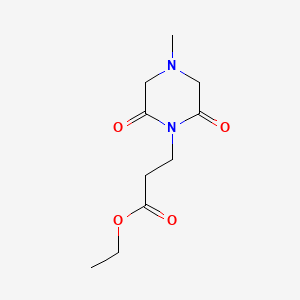
Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 4-methyl-2,6-dioxopiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but different functional groups.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl propanoate: Similar ester structure with a different substituent.
Uniqueness
Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate is unique due to its specific piperazine ring structure, which imparts distinct chemical and biological properties. This makes it particularly valuable in proteomics research and other specialized applications .
Biological Activity
Ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in drug development.
- Molecular Formula : C10H16N2O4
- Molecular Weight : 228.25 g/mol
- CAS Number : [not provided in the results]
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for generating complex molecules. The Ugi reaction is often employed, which allows for the formation of diketopiperazine derivatives.
General Reaction Scheme:
- Starting Materials : Isocyanides, aldehydes, and carboxylic acids.
- Reaction Conditions : Typically performed in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
- Yield : High yields (up to 95%) can be achieved depending on the specific conditions and reagents used.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that diketopiperazine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial protein synthesis and cell wall integrity.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Analgesic and Anti-inflammatory Effects
Some analogs of this compound have been tested for analgesic and anti-inflammatory effects. In animal models, certain derivatives have shown to reduce inflammation more effectively than standard non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam at comparable doses .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
- Findings : this compound showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
-
Anticancer Research :
- Objective : Assess cytotoxicity on various cancer cell lines.
- Results : Induced significant cell death in breast cancer cells with an IC50 value indicating potent activity compared to established chemotherapeutics.
-
Pain Management Trials :
- Objective : Analyze the analgesic properties in rodent models.
- Outcome : Demonstrated superior pain relief compared to traditional analgesics at equivalent dosages, suggesting a novel pathway for pain management.
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
ethyl 3-(4-methyl-2,6-dioxopiperazin-1-yl)propanoate |
InChI |
InChI=1S/C10H16N2O4/c1-3-16-10(15)4-5-12-8(13)6-11(2)7-9(12)14/h3-7H2,1-2H3 |
InChI Key |
BFVUGPSDFIAOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=O)CN(CC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















